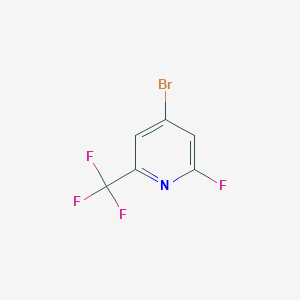

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXIVSBOMMDPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a highly valuable fluorinated pyridine derivative for the pharmaceutical and agrochemical industries. The unique substitution pattern of this molecule, featuring a synthetically versatile bromine atom alongside electron-withdrawing fluorine and trifluoromethyl groups, makes it a critical building block for accessing novel chemical entities. This document details the strategic synthesis, including the preparation of a key precursor, subsequent functionalization, and a final key transformation via a Sandmeyer reaction. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and an examination of the chemical principles underpinning the synthetic strategy.

Introduction and Strategic Overview

This compound is a key heterocyclic intermediate whose structural motifs are prevalent in modern drug discovery and crop protection science. The trifluoromethyl group (-CF₃) is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the fluorine and bromine atoms provide specific electronic properties and reactive handles for further chemical modification, such as cross-coupling reactions.[1][2]

The synthesis of such a polysubstituted pyridine presents a significant challenge due to the inherent electron-deficient nature of the pyridine ring, which is further compounded by the presence of multiple electron-withdrawing groups. This guide outlines a multi-step synthetic approach that is both logical and founded on well-established, reliable chemical transformations. The core strategy involves the synthesis of a key precursor, 2-fluoro-6-(trifluoromethyl)pyridine, followed by regioselective functionalization at the C-4 position to install the bromine atom.

Logical Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, proceeding from a common industrial starting material to the final target molecule.

Caption: A three-part workflow for the synthesis of the target compound.

Synthesis of the Key Precursor: 2-Fluoro-6-(trifluoromethyl)pyridine

The most industrially viable and scalable route to 2-fluoro-6-(trifluoromethyl)pyridine involves a halogen exchange (Halex) reaction starting from 2-chloro-6-(trichloromethyl)pyridine.[3][4][5] This transformation simultaneously fluorinates the trichloromethyl group to a trifluoromethyl group and replaces the chlorine atom at the C-2 position with fluorine.

Causality of Experimental Choices:

-

Reagent: Anhydrous hydrogen fluoride (HF) serves as both the fluorine source and a strong acid catalyst.

-

Catalyst: Lewis acids such as antimony halides (e.g., SbCl₅) can be used to increase the reactivity of HF and facilitate the halogen exchange.[5]

-

Conditions: The reaction requires high temperatures (150-250 °C) and superatmospheric pressure to overcome the high activation energy of the C-Cl and C-F bond transformations on the deactivated pyridine ring.[4][5]

Detailed Experimental Protocol: Precursor Synthesis

Warning: This procedure involves highly corrosive and toxic anhydrous hydrogen fluoride and should only be performed by trained personnel in a specialized high-pressure reactor (autoclave) with appropriate safety measures.

Materials:

-

2-Chloro-6-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony(V) chloride (SbCl₅) (catalyst)

-

High-pressure reactor (e.g., Hastelloy)

-

Aqueous sodium carbonate (Na₂CO₃) solution for neutralization

Procedure:

-

A high-pressure reactor is charged with 2-chloro-6-(trichloromethyl)pyridine and a catalytic amount of SbCl₅.

-

The reactor is sealed, and anhydrous HF is introduced.

-

The mixture is heated to approximately 170 °C, causing the internal pressure to rise. The reaction is maintained at this temperature for several hours.[3]

-

Reaction progress is monitored by taking aliquots (with extreme caution) and analyzing them by Gas Chromatography (GC).[4]

-

Upon completion, the reactor is cooled to room temperature, and the pressure is carefully vented through a basic scrubber.

-

The crude reaction mixture is cautiously transferred into a vessel containing ice and a saturated aqueous solution of Na₂CO₃ to neutralize the excess HF.

-

The neutralized mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield 2-fluoro-6-(trifluoromethyl)pyridine as a colorless to pale yellow liquid.[3][4]

Functionalization at the C-4 Position

With the precursor in hand, the next stage involves introducing the bromine atom at the C-4 position. A direct bromination is challenging due to the deactivated nature of the ring. Therefore, a more reliable two-step sequence is employed: regioselective nitration followed by reduction of the nitro group to an amine, which is an excellent precursor for the Sandmeyer reaction.

Step 3.1: Nitration of 2-Fluoro-6-(trifluoromethyl)pyridine

Causality of Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is a standard and powerful nitrating agent required for deactivated aromatic systems. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Regioselectivity: The fluorine atom at C-2 is an ortho-, para-director, while the trifluoromethyl group at C-6 is a meta-director. Both directing effects favor substitution at the C-4 position, leading to high regioselectivity for the desired product.

Protocol: Synthesis of 4-Nitro-2-fluoro-6-(trifluoromethyl)pyridine

-

To a flask cooled in an ice bath, slowly add 2-fluoro-6-(trifluoromethyl)pyridine to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete reaction.

-

The reaction is carefully quenched by pouring it onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried to yield 4-nitro-2-fluoro-6-(trifluoromethyl)pyridine.

Step 3.2: Reduction of the Nitro Group

Causality of Experimental Choices:

-

Reagent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective method for the reduction of aromatic nitro groups to primary amines.[6] It is particularly useful when other reducible functional groups might be present and offers good chemoselectivity. Alternatively, catalytic hydrogenation using H₂ over a palladium catalyst (Pd/C) is also highly effective.[7]

Protocol: Synthesis of 4-Amino-2-fluoro-6-(trifluoromethyl)pyridine

-

4-Nitro-2-fluoro-6-(trifluoromethyl)pyridine is suspended in concentrated HCl.

-

A solution of tin(II) chloride dihydrate in concentrated HCl is added portion-wise, and the mixture is heated.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and made strongly basic by the slow addition of a concentrated NaOH solution.

-

The resulting slurry is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 4-amino-2-fluoro-6-(trifluoromethyl)pyridine, which can be purified by column chromatography.

The Sandmeyer Reaction: Synthesis of the Final Product

The final step is the conversion of the primary amino group to a bromine atom using the Sandmeyer reaction. This reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[5][8]

Reaction Principle: The reaction proceeds in two distinct stages performed in a "one-pot" fashion:

-

Diazotization: The primary amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (in this case, hydrobromic acid, HBr), at low temperatures (0-5 °C) to form a diazonium salt.[9]

-

Bromination: The diazonium salt is then decomposed in the presence of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas.[9][10]

Detailed Experimental Protocol: Sandmeyer Bromination

Materials:

-

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine

-

48% Hydrobromic acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Deionized water, Ice

-

Dichloromethane or Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Diazotization: a. In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, suspend 4-amino-2-fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in 48% HBr. b. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. c. Slowly add the aqueous NaNO₂ solution dropwise to the stirred amine suspension, ensuring the internal temperature is maintained between 0 and 5 °C.[10] d. After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

-

Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr and cool it to 0 °C in an ice bath. b. Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the CuBr solution with vigorous stirring.[10] Effervescence (evolution of N₂ gas) will be observed. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and extract it with dichloromethane (3x volume). b. Combine the organic extracts and wash them with water, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. d. The crude this compound can be purified by silica gel column chromatography to yield the final product.

Data Summary and Characterization

The following table summarizes the key transformations in the synthesis pathway.

| Step | Starting Material | Key Reagents | Product | Typical Yield Range |

| 1 | 2-Chloro-6-(trichloromethyl)pyridine | HF, Catalyst (optional) | 2-Fluoro-6-(trifluoromethyl)pyridine | >80%[4] |

| 2 | 2-Fluoro-6-(trifluoromethyl)pyridine | HNO₃, H₂SO₄ | 4-Nitro-2-fluoro-6-(trifluoromethyl)pyridine | 70-85% (estimated) |

| 3 | 4-Nitro-2-fluoro-6-(trifluoromethyl)pyridine | SnCl₂, HCl | 4-Amino-2-fluoro-6-(trifluoromethyl)pyridine | >90% (estimated) |

| 4 | 4-Amino-2-fluoro-6-(trifluoromethyl)pyridine | 1. NaNO₂, HBr; 2. CuBr | This compound | 60-80%[11] |

Predicted Spectroscopic Data for this compound:

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to one proton. The proton at C-3 (adjacent to the fluorine) and the proton at C-5 (adjacent to the bromine) will likely appear as doublets or doublet of doublets due to H-F and H-H coupling.

-

¹³C NMR: The spectrum will show six distinct signals for the pyridine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[12]

-

¹⁹F NMR: Two signals are expected. One singlet for the -CF₃ group (typically around -68 ppm) and one signal for the fluorine atom on the ring, which will show coupling to the adjacent proton.[8][13]

References

-

Vertex AI Search. (2026). Synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine. 3

-

Google Patents. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds (WO2015151116A2). 4

-

ChemicalBook. (2025). 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE. 14

-

Google Patents. (n.d.). The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- (CN109988101A). 5

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine: A Versatile Intermediate for Agrochemicals and Pharmaceuticals. 15

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. 8

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 16

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. 17

-

Thieme. (n.d.). 13C NMR Spectroscopy. 12

-

Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. 13

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. 18

-

Benchchem. (2025). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction. 9

-

Wikipedia. (n.d.). Reduction of nitro compounds. 19

-

YouTube. (2015). Reduction of Nitro Groups. 6

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-6-(trifluoromethyl)pyridine: A Key Intermediate for Advanced Organic Synthesis and Pharmaceutical Development. 20

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. 21

-

ResearchGate. (2025). Catalytic Sandmeyer Bromination. 11

-

University of Shizuoka. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. 22

-

Benchchem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. 10

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. 23

Sources

- 1. rsc.org [rsc.org]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. guidechem.com [guidechem.com]

- 4. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 5. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

- 21. Sandmeyer Reaction [organic-chemistry.org]

- 22. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 23. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Physicochemical properties of 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Introduction

This compound is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its structure is strategically functionalized: the pyridine core provides a key heterocyclic scaffold, the trifluoromethyl (-CF3) group can enhance metabolic stability and binding affinity, the fluorine atom modulates electronic properties and lipophilicity, and the bromine atom serves as a versatile synthetic handle for cross-coupling reactions. This combination makes it a valuable building block for the creation of complex molecules with tailored biological activities.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Beyond simply listing data, we delve into the field-proven experimental methodologies for their determination, offering insights into the causality behind these protocols. This document is intended to serve as a practical resource for scientists and drug development professionals, enabling a thorough understanding and proficient application of this compound in research and development.

Physicochemical and Molecular Characteristics

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while core molecular data is well-defined, specific experimental values for properties such as boiling point and pKa are not widely published. In such cases, predicted values based on its close structural isomer, 4-bromo-2-(trifluoromethyl)pyridine, are provided for estimation and are clearly marked as such.

| Property | Value | Source(s) |

| CAS Number | 1227598-78-8 | N/A |

| Molecular Formula | C₆H₂BrF₄N | N/A |

| Molecular Weight | 243.98 g/mol | N/A |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature | N/A |

| Boiling Point | Predicted: 167.4 ± 35.0 °C (for isomer 887583-90-6) | [1] |

| Density | Predicted: 1.707 ± 0.06 g/cm³ (for isomer 887583-90-6) | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) | [1] |

| pKa | Predicted: -1.23 ± 0.10 (for isomer 887583-90-6) | [1] |

Predicted Spectroscopic Data

While experimental spectra require empirical acquisition, the structure of this compound allows for the prediction of its key Nuclear Magnetic Resonance (NMR) characteristics.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling | Rationale |

| ¹H NMR | Two distinct signals in the downfield region (approx. 7.5-8.5 ppm) | Doublet (d) for each proton | The two aromatic protons are in different chemical environments. They will appear as doublets due to coupling to each other (⁴JHH). The electron-withdrawing nature of the substituents and the pyridine nitrogen deshields these protons, shifting them downfield. |

| ¹⁹F NMR | Two distinct signals | Singlet (or narrow multiplet) for C-F; Singlet for -CF₃ | The fluorine atom directly attached to the ring and the three equivalent fluorine atoms of the trifluoromethyl group will produce two separate signals. Typical shifts for Ar-F are ~ -100 to -140 ppm and for Ar-CF₃ are ~ -60 to -70 ppm.[2][3] Minor coupling to the aromatic protons may broaden the Ar-F signal. |

| ¹³C NMR | Six distinct signals | Varied multiplicities due to C-F coupling | Six unique carbon environments are present. Carbons bonded to fluorine will exhibit large one-bond C-F couplings (¹JCF), and the trifluoromethyl carbon will appear as a quartet due to coupling with its three attached fluorine atoms. |

Experimental Determination of Physicochemical Properties

The following sections detail standardized, reliable protocols for measuring the key properties of a novel or uncharacterized organic compound like this compound.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. A pure crystalline solid typically melts over a very narrow range (0.5-1.5 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. This protocol is designed to achieve a slow, controlled heating rate precisely at the melting point to ensure an accurate reading.

Protocol:

-

Sample Preparation: Place a small amount of the solid compound on a watch glass. If the crystals are not fine, gently crush them to a powder using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp). Place a calibrated thermometer in the designated port.

-

Rapid Initial Heating: If the approximate melting point is unknown, heat the block rapidly to get a rough estimate. Observe the temperature at which the sample melts. Let the apparatus cool significantly.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the estimated melting point.

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to allow the temperature of the sample, thermometer, and heating block to equilibrate, ensuring accuracy.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a liquid (T2). The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale)

Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This microscale method is ideal for conserving valuable research compounds. The principle relies on trapping the compound's vapor in an inverted capillary. As the liquid is heated, the expanding vapor expels air, seen as a stream of bubbles. The boiling point is the temperature at which, upon slight cooling, the vapor pressure drops just below atmospheric pressure, causing the liquid to be drawn back into the capillary.

Protocol:

-

Apparatus Setup: Place 0.5-1 mL of the liquid sample into a small-diameter test tube (fusion tube).

-

Capillary Insertion: Place a standard melting point capillary tube, open end down, into the fusion tube.

-

Heating Bath: Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a heated metal block).

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor is now filling the capillary.

-

Data Recording: Remove the heat source and allow the bath to cool slowly. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.

Caption: Workflow for Microscale Boiling Point Determination.

Solubility Classification

Expertise & Causality: The principle of "like dissolves like" governs solubility. Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar ones. Furthermore, the acidic or basic nature of a compound can be revealed by its solubility in aqueous acid or base. An insoluble organic acid, for instance, will react with a base (like 5% NaOH) to form a salt, which is ionic and therefore water-soluble. This systematic testing provides crucial clues about the compound's functional groups and overall polarity.

Protocol:

-

General Procedure: In a small test tube, add ~20 mg of the compound to ~0.5 mL of the solvent. Stir vigorously for 1-2 minutes. If the compound dissolves completely, it is classified as soluble.

-

Solvent Sequence:

-

Test 1: Water (H₂O). If soluble, check the solution with litmus or pH paper to determine if it's acidic, basic, or neutral.

-

Test 2: 5% Sodium Hydroxide (NaOH). If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group (e.g., phenol).

-

Test 3: 5% Sodium Bicarbonate (NaHCO₃). If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a relatively strong acid (e.g., carboxylic acid). Weak acids will not dissolve.

-

Test 4: 5% Hydrochloric Acid (HCl). If insoluble in water and NaOH, test in 5% HCl. Solubility indicates a basic functional group (e.g., amine).

-

Test 5: Hexane. If insoluble in all aqueous solutions, test solubility in a nonpolar organic solvent like hexane to confirm its nonpolar nature.

-

Caption: Decision workflow for solubility classification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It works by probing the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F). The exact resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing information about the type of atom and its neighboring functional groups. Coupling between nuclei provides direct evidence of connectivity within the molecule. Proper sample preparation is paramount for acquiring a high-quality, interpretable spectrum.

Protocol:

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the sample signals.

-

Sample Preparation: Weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): Add a small drop of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm for calibrating the chemical shift axis.

-

Shimming & Tuning: Place the NMR tube in the spectrometer. The instrument must be tuned to the specific nuclei being observed and the magnetic field must be "shimmed" (homogenized) to achieve high resolution.

-

Acquisition: Acquire the desired spectra (e.g., ¹H, ¹³C, ¹⁹F, and 2D experiments like COSY). The acquisition parameters (pulse sequence, number of scans) are chosen to optimize signal-to-noise and resolution for the specific experiment.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The processed spectrum is then phased, baseline-corrected, and integrated for analysis.

Caption: General workflow for NMR sample preparation and analysis.

Safety and Handling

Trustworthiness & Authoritative Grounding: As a halogenated, trifluoromethyl-substituted pyridine, this compound must be handled with appropriate caution. The safety recommendations provided are based on guidelines for structurally similar chemicals.[4][5][6] A full risk assessment should be conducted before any experimental work.

-

Engineering Controls: All handling of solid and liquid forms should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. Eyewash stations and safety showers must be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use and change them frequently.

-

Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Potential Hazards: Based on analogous compounds, potential hazards include:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel chemical entities. A thorough understanding of its physicochemical properties is essential for its effective use. This guide has provided a consolidated source of available data, alongside detailed, field-tested protocols for the empirical determination of its key characteristics. By integrating predictive data with robust experimental methodology, researchers can confidently and safely leverage the unique synthetic advantages offered by this versatile compound.

References

-

ChemBK. (2024, April 9). 4-bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025, September 10). CAS#:1804398-28-4 | 4-Bromo-3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Stalke, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-Bromo-2-(trifluoromethyl)pyridine 95 1263378-63-7 [sigmaaldrich.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹⁹F NMR of 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of modern medicinal chemistry and materials science, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties, modulated by the nature and position of halogen substituents, offer a versatile platform for the design of novel therapeutics and functional materials. Among these, 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine stands out as a trifecta of functionality, presenting a rich and informative subject for nuclear magnetic resonance (NMR) spectroscopic analysis. This in-depth technical guide provides a comprehensive examination of the ¹H and ¹⁹F NMR spectra of this compound. By delving into the causal relationships between molecular structure and spectral features, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of complex fluorinated heterocycles. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR and supported by data from analogous structures.

Introduction: The Structural and Spectroscopic Significance of this compound

The pyridine ring, a cornerstone of many biologically active molecules, becomes a powerful tool for molecular engineering when substituted with halogens. In this compound, we encounter a fascinating interplay of electronic effects. The electron-withdrawing nature of the nitrogen atom, fluorine atom, and the potent trifluoromethyl group profoundly influences the electron density distribution within the aromatic ring. This, in turn, dictates the chemical environment of the constituent protons and fluorine nuclei, giving rise to a unique NMR fingerprint.

The bromine atom at the 4-position offers a synthetically versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery and agrochemical development. A thorough understanding of its NMR spectra is paramount for reaction monitoring, purity assessment, and structural confirmation.

This guide will proceed with a detailed prediction and interpretation of the ¹H and ¹⁹F NMR spectra of this compound. While a publicly available, experimentally verified spectrum for this specific compound is not readily found in the literature, a robust analysis can be constructed by leveraging the extensive body of data on similarly substituted pyridines.[1][2][3][4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, featuring two distinct signals in the aromatic region. The analysis of their chemical shifts and splitting patterns provides a wealth of information about the electronic environment and through-bond interactions within the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton positions highlighted.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet of quartets (dq) | ³J(H-F) ≈ 1-3 Hz, ⁵J(H-F) ≈ 1-2 Hz |

| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 1-2 Hz, ⁴J(H-F) ≈ 4-6 Hz |

Causality Behind the Predictions:

-

Chemical Shifts: The electron-withdrawing effects of the fluorine and trifluoromethyl groups, coupled with the inherent electron-deficient nature of the pyridine ring, are expected to shift both proton signals significantly downfield compared to benzene (δ 7.34 ppm). The H-5 proton is likely to be the most downfield of the two due to the combined deshielding effects of the adjacent nitrogen and the para-bromo substituent. The H-3 proton will also be downfield, influenced by the adjacent fluorine and the meta-trifluoromethyl group.

-

Multiplicity of H-3: The signal for H-3 is predicted to be a doublet of quartets. The primary splitting into a doublet arises from the four-bond coupling (⁴J) to the H-5 proton. This doublet is then further split into quartets due to the five-bond coupling (⁵J) to the three equivalent fluorine atoms of the trifluoromethyl group. A smaller three-bond coupling (³J) to the fluorine at C-2 is also expected, which may lead to further broadening or fine splitting of the quartet.

-

Multiplicity of H-5: The H-5 proton is expected to appear as a doublet of doublets. The larger splitting will be due to the four-bond coupling (⁴J) to the fluorine atom at the 2-position. The smaller splitting will arise from the four-bond coupling (⁴J) to the H-3 proton.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[5][6] For this compound, two distinct signals are expected, corresponding to the fluorine atom at the C-2 position and the trifluoromethyl group at the C-6 position.

Predicted ¹⁹F NMR Data:

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2-F | -70 to -90 | Doublet of doublets (dd) | ⁴J(F-H) ≈ 4-6 Hz, ⁵J(F-F) ≈ 15-20 Hz |

| C6-CF₃ | -60 to -70 | Doublet of doublets (dd) | ⁵J(F-H) ≈ 1-2 Hz, ⁵J(F-F) ≈ 15-20 Hz |

Causality Behind the Predictions:

-

Chemical Shifts: The chemical shift of fluorine nuclei is highly sensitive to the electronic environment. The fluorine atom at C-2 is directly attached to the aromatic ring and is expected to appear in the typical range for aryl fluorides. The trifluoromethyl group, being attached to the pyridine ring, will have a characteristic chemical shift slightly upfield from trifluoromethylbenzene. The precise positions will be influenced by the other substituents on the ring.

-

Multiplicity of C2-F: The signal for the C2-F is predicted to be a doublet of doublets. The larger splitting is anticipated to arise from the five-bond coupling (⁵J) to the trifluoromethyl group. The smaller splitting will be due to the four-bond coupling (⁴J) to the H-5 proton.

-

Multiplicity of C6-CF₃: The signal for the trifluoromethyl group is also expected to be a doublet of doublets. The larger coupling will be the five-bond coupling (⁵J) to the C2-F atom. The smaller coupling will be the five-bond coupling (⁵J) to the H-3 proton.

Spin-Spin Coupling Network:

Caption: Diagram illustrating the predicted through-bond spin-spin coupling interactions in this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so it should be reported with the data.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if desired for precise chemical shift referencing. For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the ¹H and ¹⁹F probes to the correct frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for signal-to-noise)

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum, but a coupled spectrum is necessary to observe ¹H-¹⁹F couplings.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust as needed for signal-to-noise)

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the chemical shift scale to the appropriate standard.

-

-

Data Analysis:

-

Integrate the signals in both spectra to determine the relative ratios of the different nuclei.

-

Measure the chemical shifts (δ) in parts per million (ppm).

-

Determine the multiplicities of the signals (e.g., singlet, doublet, triplet, etc.).

-

Calculate the coupling constants (J) in Hertz (Hz) from the splitting patterns.

-

Workflow for NMR Analysis:

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. sci-hub.ru [sci-hub.ru]

- 3. 4-Bromo-2-fluoropyridine(128071-98-7) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

Spectroscopic Characterization of 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1227598-78-8).[1][2] As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous compounds and detailed protocols for experimental verification.

Introduction

This compound is a substituted pyridine ring with a unique combination of functional groups that impart specific chemical reactivity and physical properties. The electron-withdrawing nature of the fluorine, trifluoromethyl group, and the pyridine nitrogen atom makes the aromatic ring electron-deficient. The bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound in any research and development setting.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, we can predict its spectroscopic features with a high degree of confidence by analyzing data from structurally similar compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.2 | Doublet of quartets (dq) or complex multiplet | ~1-2 (⁴JHF), ~0.5-1 (⁵JHF) | H-3 |

| ~7.5 - 7.9 | Doublet (d) | ~1-2 (⁴JHH) | H-5 |

The proton at the C-3 position is expected to be downfield due to the deshielding effects of the adjacent nitrogen, fluorine, and trifluoromethyl groups. It will likely appear as a complex multiplet due to coupling with the H-5 proton (⁴JHH), the fluorine at C-2 (⁴JHF), and potentially a smaller long-range coupling to the trifluoromethyl group (⁵JHF). The H-5 proton will be further upfield and should appear as a doublet due to coupling with the H-3 proton.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be influenced by the attached atoms and their electronegativity.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~160 - 165 | Doublet (¹JCF) | C-2 |

| ~120 - 125 | Quartet (¹JCF) | CF₃ |

| ~150 - 155 | Quartet (²JCCF) | C-6 |

| ~125 - 130 | Doublet (²JCCF) | C-4 |

| ~140 - 145 | Singlet or small multiplet | C-5 |

| ~115 - 120 | Doublet of quartets (³JCCF, ³JCCF) | C-3 |

The carbon attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF). The trifluoromethyl carbon will appear as a quartet with a large ¹JCF coupling. The other ring carbons will exhibit smaller couplings to the fluorine and trifluoromethyl groups.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[3][4] It is expected to show two distinct signals for the two different fluorine environments.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF₃ |

| ~ -80 to -100 | Singlet or complex multiplet | C2-F |

The chemical shift of the trifluoromethyl group is typically found in the -60 to -70 ppm range relative to CFCl₃.[5][6] The fluorine atom directly attached to the pyridine ring will appear at a different chemical shift, likely in the -80 to -100 ppm range. The multiplicity of the C2-F signal will depend on couplings to the nearby protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will be characterized by the presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| m/z (predicted) | Interpretation |

| 243, 245 | [M]⁺, Molecular ion peak showing the isotopic pattern of bromine |

| 164 | [M - Br]⁺, Loss of a bromine radical |

| 174, 176 | [M - CF₃]⁺, Loss of a trifluoromethyl radical |

The molecular ion peak will appear as a doublet with a two mass unit difference and nearly equal intensity, which is a hallmark of a monobrominated compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 1600 - 1450 | C=C and C=N stretching vibrations of the pyridine ring |

| 1350 - 1100 | C-F stretching vibrations (strong) |

| 1100 - 1000 | C-Br stretching vibration |

| ~1250 | Asymmetric C-F stretch of CF₃ |

| ~1150 | Symmetric C-F stretch of CF₃ |

The spectrum will be dominated by strong C-F stretching bands from both the aromatic fluorine and the trifluoromethyl group. The aromatic ring vibrations will also be present in the fingerprint region.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs UV radiation. The presence of auxochromes (Br, F, CF₃) will influence the absorption maxima.

Table 6: Predicted UV-Vis Absorption Data

| λmax (nm) | Solvent | Transition |

| ~220 - 240 | Ethanol or Hexane | π → π |

| ~270 - 290 | Ethanol or Hexane | n → π |

The spectrum is expected to show two main absorption bands corresponding to the π → π* and n → π* transitions of the substituted pyridine ring.

Experimental Protocols

To obtain reliable spectroscopic data, it is crucial to follow standardized experimental procedures. The following are detailed protocols for the acquisition of NMR, MS, and IR spectra.

Protocol for NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for each carbon.[8]

-

Acquire a ¹⁹F NMR spectrum. An external reference standard like CFCl₃ may be used.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS sample preparation, data acquisition, and analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Conditions (GC-MS with Electron Ionization - EI):

-

Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, typically operated in split mode.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Mass Spectrometer (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: ~230 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Examine the mass spectrum of this peak.

-

Identify the molecular ion peak and confirm the characteristic 1:1 isotopic pattern for bromine.

-

Analyze the major fragment ions to understand the fragmentation pathways.

-

Protocol for Infrared (IR) Spectroscopy (ATR)

Caption: Workflow for ATR-FTIR data acquisition and processing.

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in scientific research. This guide provides a detailed predictive analysis of its NMR, MS, IR, and UV-Vis spectra based on established principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this important chemical intermediate. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous identification and structural confirmation of this compound.

References

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: A Technical Guide.

- The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from The Royal Society of Chemistry website.

- (n.d.). Supporting Information.

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

- Reich, H. J. (n.d.). 13C NMR Spectroscopy.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

Ishigaki, Y., et al. (2022). UV/Vis/NIR spectra of (a) 4‐bromo‐2,6‐difluorophenyl‐type dications... ResearchGate. Retrieved from [Link]

-

Nicholson, J. K., et al. (2001). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Retrieved from [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. This compound,(CAS# 1227598-78-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Building Block

4-bromo-2-fluoro-6-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its strategic trifecta of substituents—a reactive bromine atom, a labile fluorine atom, and a strongly electron-withdrawing trifluoromethyl group—on an electron-deficient pyridine core imparts a unique and highly tunable reactivity profile. This guide, intended for chemists in the pharmaceutical and applied sciences, provides a comprehensive overview of the chemical stability and reactivity of this versatile intermediate, drawing on established principles of heterocyclic chemistry and data from analogous systems. Understanding these characteristics is paramount for its effective utilization in the synthesis of complex molecular architectures.

Core Structural Features and Electronic Profile

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents on the pyridine ring. The nitrogen atom, along with the potent inductive and resonance electron-withdrawing effects of the trifluoromethyl group (-CF₃), renders the pyridine ring significantly electron-deficient. This electron deficiency activates the ring towards nucleophilic attack, a cornerstone of its synthetic utility.

The bromine atom at the C4 position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. The fluorine atom at the C2 position, ortho to the ring nitrogen, is also activated towards nucleophilic displacement, offering an additional site for functionalization. The regioselectivity of nucleophilic attack is dictated by the relative activation of the C2 and C4 positions, a topic that will be explored in detail.

Chemical Stability Profile

While specific quantitative data on the thermal and pH stability of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of analogous fluorinated pyridines.

Thermal Stability: Fluorinated aromatic compounds generally exhibit high thermal stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the C-CF₃ bond is also exceptionally robust. It is anticipated that the compound can withstand elevated temperatures typical for many organic reactions (e.g., 80-120°C) without significant decomposition. However, prolonged exposure to very high temperatures could lead to decomposition, potentially involving the loss of the bromine or fluorine substituents. For instance, thermolysis of fluoropolymers can lead to the formation of various fluorinated degradation products[1][2].

pH Stability:

-

Acidic Conditions: The pyridine nitrogen can be protonated under strongly acidic conditions. This protonation would further enhance the electron-deficient nature of the ring, potentially increasing its susceptibility to nucleophilic attack if a suitable nucleophile is present. However, in the absence of a reactive nucleophile, the compound is expected to be relatively stable in moderately acidic media.

-

Basic Conditions: The compound is susceptible to degradation under strongly basic conditions, particularly in the presence of nucleophilic bases like hydroxides. The electron-deficient ring is prone to nucleophilic aromatic substitution (SNAr), which could lead to the displacement of the fluorine or bromine atoms by a hydroxide ion. It is advisable to store the compound in a neutral, anhydrous environment.

Oxidative and Reductive Stability: The electron-deficient nature of the ring system suggests a degree of stability towards oxidation. Conversely, the presence of a bromine atom indicates potential reactivity under reductive conditions, such as catalytic hydrogenation or with reducing metals, which could lead to hydrodebromination.

For handling and storage, it is recommended to keep this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases[3][4][5].

Reactivity Profile: A Gateway to Diverse Functionalities

The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is highly activated for SNAr. Both the C2-F and C4-Br bonds are potential sites for nucleophilic attack.

Regioselectivity: Nucleophilic attack on the pyridine ring is generally favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization[6]. In this compound, both the C2 and C4 positions are activated.

The regioselectivity of the substitution will depend on several factors:

-

Leaving Group Ability: Bromide is generally a better leaving group than fluoride in SNAr reactions on electron-deficient rings.

-

Activation by Substituents: The -CF₃ group at C6 strongly activates the adjacent C2 position.

-

Reaction Conditions: The nature of the nucleophile, solvent, and temperature can influence the regioselectivity.

While specific studies on this molecule are limited, it is plausible that with strong, hard nucleophiles, substitution at the C2 position (displacement of fluoride) may be competitive or even favored due to the strong activation from the adjacent -CF₃ group. For softer nucleophiles and under conditions that favor thermodynamic control, substitution at the C4 position (displacement of bromide) might be preferred.

Diagram: Nucleophilic Aromatic Substitution Pathways

Caption: Potential pathways for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The principles for these reactions are well-established for similar electron-deficient heteroaryl halides[7][8][9].

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base[10]. For electron-deficient substrates like this compound, careful optimization of the catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions[11].

Typical Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110°C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines[12][13]. This reaction is of immense importance in pharmaceutical chemistry for the synthesis of arylamines. The choice of a suitable phosphine ligand is critical for the success of this transformation[14].

Typical Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically between 80 and 110°C, until the starting material is consumed.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the desired arylamine.

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes via the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[15]. Copper-free conditions have also been developed[16].

Typical Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography. A typical procedure for a similar substrate can be found in the literature[17].

The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene, leading to the synthesis of substituted alkenes[18][19].

Typical Protocol for Heck Reaction:

-

Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

-

Reaction Execution: Heat the reaction mixture, typically in the range of 80-120°C.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash column chromatography. For similar reactions, detailed protocols are available[20][21].

Safety and Handling

This compound should be handled with care by trained personnel in a well-ventilated fume hood. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[4][5]. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times[22]. In case of contact with skin or eyes, rinse immediately with plenty of water[4].

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. Its rich reactivity profile, dominated by nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions, provides medicinal and agrochemical chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its successful application in the development of novel chemical entities.

References

-

4-bromo-2-(trifluoromethyl)pyridine. ChemBK. (2024-04-09). Available at: [Link]

-

4-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 23436950. PubChem. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. (2017-12-06). Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

-

Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. Chemical Communications (RSC Publishing). Available at: [Link]

-

4-Bromo-2,6-bis(trifluoromethyl)pyridine. Allfluoro pharmaceutical co .ltd. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024-12-20). Available at: [Link]

-

Thermal degradation of fluoropolymers. Silent Spring Institute. (2020-06-01). Available at: [Link]

-

ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. (2025-08-06). Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014-06-11). Available at: [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]

-

A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC - NIH. Available at: [Link]

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

Sources

- 1. turi.org [turi.org]

- 2. cswab.org [cswab.org]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of innovative molecular design. Among the vast array of fluorinated building blocks, substituted pyridines hold a place of particular prominence due to their prevalence in a multitude of biologically active compounds and functional materials. This guide provides an in-depth technical overview of 4-bromo-2-fluoro-6-(trifluoromethyl)pyridine, a versatile and highly reactive intermediate that offers a gateway to novel chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer field-proven insights into the commercial availability, handling, and synthetic utility of this compound. The information presented herein is curated to empower you with the technical knowledge necessary to effectively integrate this compound into your research and development workflows.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS number 1227598-78-8, is a commercially available specialty chemical. Its accessibility is crucial for researchers planning synthetic campaigns. A number of chemical suppliers offer this compound, ensuring a stable supply chain for both academic and industrial research. The table below provides a summary of some key suppliers. It is important to note that purity levels and available quantities can vary between suppliers, and it is always recommended to request a certificate of analysis (CoA) before purchase.

| Supplier | Website | Notes |

| Sinfoo Biotech | Listed with product number S058051.[1] | |

| Arctom | Catalog number AAB-AA01KA8M.[2] | |

| BLD Pharm | Product code BD251096.[3] | |

| Apollo Scientific | Product code PC53205.[4] | |

| MolPort | [Link] | MolPort ID Molport-046-165-674.[5] |

Physicochemical and Spectroscopic Profile

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis. The presence of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and physical characteristics.

Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1227598-78-8 | [1][2][4] |

| Molecular Formula | C₆H₂BrF₄N | [1][5] |

| Molecular Weight | 243.98 g/mol | [1] |

| Appearance | (Predicted) Colorless to light yellow solid or liquid | - |

| Boiling Point | (Predicted) ~170-190 °C | [6] (analog) |

| Density | (Predicted) ~1.7 g/cm³ | [6] (analog) |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DCM, Toluene) | General chemical knowledge |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the substituents will likely shift these signals downfield.

-

¹³C NMR: The carbon NMR will show six distinct signals for the pyridine ring carbons, with the carbon atoms attached to the fluorine, bromine, and trifluoromethyl groups exhibiting characteristic splitting patterns and chemical shifts. The trifluoromethyl carbon will appear as a quartet.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: a singlet for the trifluoromethyl group and a singlet or doublet for the fluorine atom at the 2-position, depending on the coupling with the adjacent proton.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety, Handling, and Storage

As a halogenated and trifluoromethylated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for structurally similar compounds, such as 4-bromo-2-(trifluoromethyl)pyridine hydrobromide, indicate that it may be harmful if swallowed, and can cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat.

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration may be advisable to maintain purity.

Synthetic Utility and Key Applications

The synthetic value of this compound lies in the strategic placement of its functional groups, which allows for selective and diverse chemical transformations. The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals, known to enhance metabolic stability, binding affinity, and lipophilicity.[7][8][9]

The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[10][11] The fluorine atom at the 2-position also provides a site for nucleophilic aromatic substitution, further expanding the synthetic possibilities.

Logical Workflow for Synthetic Applications:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate tribasic (3.0 mmol).

-

Solvent Addition: Add anhydrous toluene and 1,4-dioxane (typically in a 4:1 to 1:1 ratio, to a total volume of 10 mL).

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

-